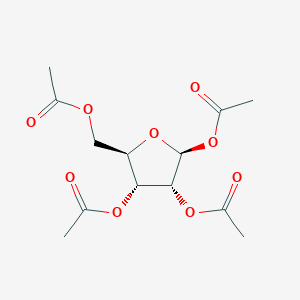

1,2,3,5-Tetraacetyl-beta-D-ribofuranose

説明

Beta-D-Ribofuranose 1,2,3,5-tetraacetate (CAS 13035-61-5) is a fully acetylated derivative of ribose, synthesized via the reaction of ribose with acetic anhydride in the presence of a catalyst, followed by purification through recrystallization or chromatography . The compound is a white crystalline solid with a molecular formula of C₁₃H₁₈O₉ and a molecular weight of 318.28 g/mol. It exhibits a melting point of 82°C (in methanol/water) and a boiling point of approximately 385.6°C at 760 mmHg . Solubility data varies: some sources report water solubility , while others describe it as slightly soluble in water but more soluble in organic solvents like chloroform and ethyl acetate .

Beta-D-Ribofuranose 1,2,3,5-tetraacetate is widely used as an intermediate in pharmaceutical synthesis, notably for nucleoside analogs like Regadenoson . It also serves as a substrate for studying carbohydrate metabolism and RNA folding . Biological studies highlight its anti-tumor, anti-viral, and immunomodulatory properties, though cytotoxic effects are observed at high concentrations .

特性

IUPAC Name |

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-FDYHWXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057632 | |

| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13035-61-5 | |

| Record name | β-D-Ribofuranose, 1,2,3,5-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013035615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetraacetyl-beta-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Guthrie and Smith’s Acetylation Protocol

The foundational method for synthesizing tetraacetylated ribofuranose derivatives was established by Guthrie and Smith in 1965. Using D-ribose as the starting material, their three-step process involves:

-

Acetal formation : Reacting ribose with methanol and hydrochloric acid to form methyl ribofuranoside.

-

Acetylation : Treating the intermediate with acetic anhydride in pyridine to protect hydroxyl groups.

-

Acetolysis : Cleaving the acetal with acetic acid and acetic anhydride catalyzed by sulfuric acid, yielding a mixture of α- and β-anomers.

This method achieved a 57% yield of β-D-ribofuranose 1,2,3,5-tetraacetate after recrystallization from ethyl ether. However, the reliance on toxic solvents (e.g., pyridine) and laborious purification limited its scalability.

Modern Synthetic Approaches

Acid-Catalyzed Acetal Formation and Acetylation

A streamlined protocol replaces pyridine with sulfuric acid as the acetylating catalyst, improving safety and cost-efficiency. For example, L-ribose (structurally analogous to D-ribose) is dissolved in methanol, treated with sulfuric acid to form methyl ribofuranoside, and subsequently acetylated with acetic anhydride. Key reaction parameters include:

| Parameter | Value/Detail |

|---|---|

| Solvent | Methanol |

| Catalyst | 95% sulfuric acid |

| Reaction Temperature | 20°C |

| Acetylation Agent | Acetic anhydride |

| Yield (Crude) | 84% (α/β mixture) |

This method avoids pyridine and reduces the number of extraction steps, though anomer separation remains necessary for high-purity β-D-ribofuranose 1,2,3,5-tetraacetate.

Industrial-Scale Production Techniques

Patent EP1537134B1’s Optimized Process

A landmark industrial method detailed in Patent EP1537134B1 outlines a high-yield, scalable synthesis of β-L-ribofuranose tetraacetate, adaptable to the D-enantiomer. The process involves:

-

Acetal formation : L-ribose is reacted with methanol and sulfuric acid to form methyl ribofuranoside.

-

Distillation and acetylation : Methanol is distilled, and the residue is acetylated with acetic anhydride and sulfuric acid.

-

Purification : The crude product is washed with dichloromethane and sulfuric acid to remove impurities.

Critical data from this process include:

| Step | Conditions/Outcome |

|---|---|

| Initial acetylation | 11% α-anomer, 27% β-anomer in crude |

| Final yield | 57% after recrystallization |

| Key improvement | Reduced evaporation/extraction steps |

This method’s success lies in minimizing purification stages, making it economically viable for large-scale production.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

The table below contrasts classical and modern methods:

| Method | Yield (β-anomer) | Purity | Scalability |

|---|---|---|---|

| Guthrie and Smith (1965) | 57% | >95% | Low |

| Acid-catalyzed (EP1537134B1) | 57% | >90% | High |

| Enzymatic modification | N/A | Position-specific | Medium |

Modern industrial processes match classical yields while reducing solvent use and labor, though enzymatic methods remain niche.

化学反応の分析

Glycosylation Reactions

TAR serves as a glycosyl donor in stereoselective glycosidic bond formation. The 1-O-acetyl group acts as a leaving group, facilitating nucleophilic substitution reactions:

Key Findings :

-

Benzylation proceeds with high β-selectivity (>95%) due to anomeric effect stabilization .

-

Acetal formation requires acidic conditions to protonate the anomeric oxygen, enabling methanol attack .

Deacetylation Pathways

Selective removal of acetyl groups enables stepwise functionalization:

Enzymatic Deacetylation

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Specificity : Preferential hydrolysis of 5-O-acetyl group

-

Product : 1,2,3-Tri-O-acetyl-β-D-ribofuranose

Chemical Deacetylation

| Reagent | Conditions | Selectivity | Product | Yield |

|---|---|---|---|---|

| NH<sub>3</sub>/MeOH | 0°C, 2 hr | Non-selective | β-D-Ribofuranose | 95% |

| Hydrazine hydrate | DMF, 25°C, 1 hr | Selective 2,3-di-O-deacetylation | 1,5-Di-O-acetyl derivative | 70% |

Industrial Relevance : Enzymatic methods reduce side reactions compared to basic hydrolysis .

Condensation Reactions

TAR participates in C–C bond-forming reactions via its anomeric center:

Tin(IV) Chloride-Mediated Coupling

-

Substrate : 1-Hexene

-

Conditions : SnCl<sub>4</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −20°C

-

Product : 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)hexane

Koenigs-Knorr Reaction

-

Halogenation : HBr/AcOH generates 1-bromo derivative

-

Coupling : Ag<sub>2</sub>CO<sub>3</sub>, protected nucleophiles

Anomerization Studies

Thermodynamic equilibration of TAR anomers under acidic conditions:

| Condition | α:β Ratio | Mechanism | Reference |

|---|---|---|---|

| Acetic acid/H<sub>2</sub>SO<sub>4</sub> | 1:3 | Oxocarbenium ion intermediacy | |

| Microwave irradiation | 1:4 | Enhanced ring-opening efficiency |

Notable Insight : β-anomer predominates due to favorable steric and electronic factors .

Low-Energy Electron Interactions

TAR serves as a model for studying radiation-induced DNA damage:

科学的研究の応用

Synthesis of Nucleosides and Nucleotides

One of the primary applications of beta-D-Ribofuranose 1,2,3,5-tetraacetate is in the synthesis of nucleosides and nucleotides. It serves as a crucial intermediate in the preparation of various nucleoside analogs, which are important for pharmaceutical development. For instance, it has been utilized in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a new pyrimidine nucleoside analog related to uridine .

Glycosylation Studies

The compound is extensively used in research focused on glycosylation mechanisms. Researchers utilize beta-D-Ribofuranose 1,2,3,5-tetraacetate to study the formation and stereochemistry of glycosidic bonds. This is particularly relevant in understanding how sugars interact with other biomolecules and the implications for biological processes .

Low-Energy Electron-Induced Reactions

beta-D-Ribofuranose 1,2,3,5-tetraacetate has been employed as a model compound in low-energy electron-induced reactions. The acetyl groups attached to the ribose ring allow researchers to investigate how sugar units in DNA react to low-energy electrons. This research can provide insights into radiation damage mechanisms at the molecular level .

Enzymatic Reactions

The compound can also be used to prepare other derivatives through enzymatic deacetylation processes. For example, it can be transformed into 1,2,3-tri-O-acetyl-β-D-ribofuranose using specific enzymes . This property is beneficial for synthesizing more complex carbohydrate structures.

Condensation Reactions

In synthetic chemistry, beta-D-Ribofuranose 1,2,3,5-tetraacetate participates in condensation reactions when treated with reagents such as tin chloride. These reactions lead to the formation of complex mixtures that can be further analyzed for their chemical properties and potential applications .

Pharmaceutical Applications

Due to its role as an intermediate in nucleoside synthesis and its involvement in glycosylation studies, beta-D-Ribofuranose 1,2,3,5-tetraacetate has implications in drug development. Its derivatives may serve as potential therapeutic agents or as tools for studying drug interactions at a molecular level .

Several studies have highlighted the applications of beta-D-Ribofuranose 1,2,3,5-tetraacetate:

- Synthesis of Nucleoside Analogues : Research has demonstrated its utility in synthesizing various nucleoside analogs that exhibit antiviral properties.

- Glycosylation Mechanisms : Studies have utilized this compound to elucidate mechanisms underlying glycosylation processes critical for protein function.

作用機序

The mechanism of action of beta-D-Ribofuranose 1,2,3,5-tetraacetate primarily involves its role as a precursor in the synthesis of nucleosides . The acetyl groups protect the hydroxyl groups of ribose, allowing selective reactions at specific positions . Once the desired nucleoside is synthesized, the acetyl groups can be removed through hydrolysis to yield the final product .

類似化合物との比較

Key Observations :

- Acetylation Degree: Beta-D-Ribofuranose 1,2,3,5-tetraacetate has four acetyl groups, whereas maltose octaacetate and galactose pentaacetate exhibit higher acetylation, impacting their molecular weight and hydrophobicity .

- Solubility: Increased acetylation correlates with reduced water solubility. Beta-D-Ribofuranose 1,2,3,5-tetraacetate’s slight water solubility contrasts with its preferential dissolution in chloroform or ethyl acetate .

- Stability : The compound is stable at room temperature but may hydrolyze under acidic or basic conditions, similar to other acetylated sugars .

Reactivity Differences :

Activity Comparison :

- Beta-D-Ribofuranose 1,2,3,5-tetraacetate demonstrates anti-tumor activity in vitro, whereas beta-D-galactose pentaacetate is less studied for therapeutic applications .

Analytical Methods

- Beta-D-Ribofuranose 1,2,3,5-tetraacetate: Purity is assessed via RP-HPLC using a C8 column and acetonitrile/water/tetrahydrofuran (34:65:1) mobile phase .

- Beta-D-Maltose octaacetate : Typically analyzed using GC-MS due to its high molecular weight and volatility after derivatization .

生物活性

Beta-D-Ribofuranose 1,2,3,5-tetraacetate (CAS Number: 13035-61-5) is an acetylated derivative of ribose that plays a significant role in biochemical research and synthetic chemistry. This compound is particularly noted for its applications in the synthesis of nucleosides and nucleotides, which are crucial for various biological processes. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Beta-D-Ribofuranose 1,2,3,5-tetraacetate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₉ |

| Molecular Weight | 318.28 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 81-83 °C |

| Boiling Point | 385.6 ± 42.0 °C |

| Solubility | Soluble in organic solvents (DMSO, DMF) |

This compound features acetyl groups at positions 1, 2, 3, and 5 of the ribofuranose ring, enhancing its stability and solubility in organic solvents .

Anticancer Properties

Beta-D-Ribofuranose 1,2,3,5-tetraacetate has been identified as a precursor in the synthesis of nucleosides with antiproliferative activity against cancer cells. Research indicates that it can be utilized to synthesize compounds that inhibit cancer cell proliferation. For example:

- Furukawa and Honjo (1968) demonstrated that derivatives synthesized from beta-D-Ribofuranose can exhibit significant anticancer properties by interfering with nucleic acid metabolism in cancerous cells .

- Wicke et al. (2013) reported on the synthesis of quinolone nucleotides using this compound as a starting material, which showed effectiveness against human myelogenous leukemia K-562 cell lines .

The biological activity of beta-D-Ribofuranose 1,2,3,5-tetraacetate is primarily linked to its role as a glycosylation agent in the formation of glycosidic bonds. This process is critical for:

- Nucleotide synthesis : It serves as a building block for purine and pyrimidine nucleotides.

- Glycosylation studies : The compound is used to investigate glycosylation mechanisms and stereochemistry in carbohydrate chemistry .

Study on Antiproliferative Activity

A study conducted by Wicke et al. highlighted the synthesis of novel nucleotide analogs from beta-D-Ribofuranose derivatives. The findings indicated that these analogs exhibited potent inhibitory effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Synthesis and Characterization

In a separate study focusing on carbohydrate synthesis, beta-D-Ribofuranose 1,2,3,5-tetraacetate was utilized to produce various glycosylated compounds. The results demonstrated its effectiveness as a reagent in synthesizing complex carbohydrates essential for biological functions .

Safety and Handling

Beta-D-Ribofuranose 1,2,3,5-tetraacetate is generally considered safe for use in laboratory settings. Long-term exposure does not appear to produce chronic health effects based on animal model studies; however, it is recommended to minimize exposure to high dust concentrations due to potential respiratory issues .

Q & A

Q. How is beta-D-ribofuranose 1,2,3,5-tetraacetate synthesized and characterized in laboratory settings?

The compound is synthesized via acetylation of ribose using acetic anhydride in the presence of catalysts like sulfuric acid or zinc chloride. Post-synthesis purification involves recrystallization (e.g., from ethanol) or chromatography. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm acetyl group positioning and stereochemistry, alongside mass spectrometry (MS) for molecular weight validation . Elemental analysis ensures stoichiometric consistency .

Q. What analytical methods are recommended for assessing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is standard for purity assessment. Gas chromatography (GC) may be used for volatile impurities. Stability studies utilize accelerated degradation tests under varying pH, temperature, and humidity, monitored via thin-layer chromatography (TLC) or UV-vis spectroscopy. Differential scanning calorimetry (DSC) evaluates thermal stability .

Q. What are the recommended storage conditions to ensure long-term stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Desiccants like silica gel prevent hydrolysis of acetyl groups. Periodic purity checks via NMR or HPLC are advised .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of nucleotide analogs or nucleoside derivatives with biological activity?

It serves as a protected ribose intermediate in nucleoside synthesis. For example, coupling with purine/pyrimidine bases via Vorbrüggen glycosylation yields analogs like 2-chloroadenosine, which exhibit antiproliferative activity in cancer cell lines (e.g., IC₅₀ values ≤10 μM in HeLa cells). Stereochemical control during glycosylation is critical to avoid undesired β/α anomer mixtures .

Q. What contradictory findings exist regarding the cytotoxicity of beta-D-ribofuranose 1,2,3,5-tetraacetate in in vitro models?

While generally regarded as safe at ≤100 μM, studies report dose-dependent cytotoxicity (LD₅₀ ~500 μM in HEK293 cells), attributed to intracellular acetate overload or interference with glycolysis. Discrepancies may arise from cell-type-specific metabolic pathways or impurities in synthetic batches .

Q. What methodologies are employed to study its metal ion complexation for catalytic applications?

Isothermal titration calorimetry (ITC) and UV-vis titration quantify binding constants (e.g., Kₐ ~10³ M⁻¹ for Cu²⁺). X-ray crystallography or EXAFS reveal coordination geometries. Applications include designing bio-inspired catalysts for asymmetric synthesis .

Q. How can researchers resolve discrepancies in reported biological activities across different cell lines?

Standardize assay conditions (e.g., serum-free media, consistent incubation times) and validate compound purity. Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm mechanisms. Cross-reference with RNA-seq data to identify cell-line-specific metabolic vulnerabilities .

Q. What strategies are proposed to address the lack of in vivo pharmacokinetic data for therapeutic development?

Radiolabel the compound (e.g., ¹⁴C-acetate) for biodistribution studies in rodent models. Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability. Pair with LC-MS/MS for plasma/tissue metabolite profiling .

Q. How can researchers optimize experimental conditions to mitigate batch-to-batch variability in acetyl group positioning?

Implement real-time reaction monitoring via in-situ IR spectroscopy to track acetylation progress. Use chiral stationary phases in HPLC purification to isolate stereoisomers. Validate batches with 2D NMR (HSQC, NOESY) to confirm regiochemical consistency .

Q. What are the challenges in using this compound as a substrate for studying RNA folding mechanisms?

The acetyl groups may sterically hinder ribozyme or riboswitch interactions. Deacetylation protocols (e.g., enzymatic cleavage with esterases) must be optimized to avoid RNA degradation. Contrast with unmodified ribose controls to isolate folding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。